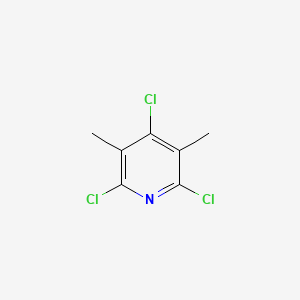

2,4,6-Trichloro-3,5-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Trichloro-3,5-dimethylpyridine (also known as TCDP) is a chemical compound that has gained attention in scientific research due to its unique properties. TCDP belongs to the family of pyridine compounds and is known for its ability to selectively inhibit the growth of certain microorganisms.

Wissenschaftliche Forschungsanwendungen

Synthesis of Triarylpyridines

2,4,6-Triarylpyridines have wide-ranging biological and pharmaceutical properties, such as anticonvulsant, anesthetic, antimalarial, and vasodilator effects. They also find use in agro-chemicals as pesticidal, fungicidal, and herbicidal agents. In supramolecular chemistry, certain pyridines are utilized due to their π-stacking ability. Additionally, the triarylpyridine nucleus is structurally similar to photosensitizers used in photodynamic cancer therapy. A variety of synthesis methods exist, including a solvent-free synthesis using 1,3-Dibromo-5,5-dimethylhydantoin as a catalyst under solvent-free conditions (Maleki, 2015).

Cycloaddition Reactions

2,4,6-Triazido-3,5-dichloropyridine, derived from pentachloropyridine and sodium azide, undergoes cycloaddition reactions with various compounds. This process illustrates the reactivity and potential for generating diverse chemical structures (Chapyshev, 1999).

Hydrogallation in Gallium Hydride Complexes

A study on gallium hydride complexes of 3,5-Dimethylpyridine revealed insights into dehydrogenative Ga−Ga coupling and hydrogallation processes. These findings contribute to understanding the chemical behavior of these complexes in various reactions (Nogai & Schmidbaur, 2004).

Influence of Substituent Steric Strain on Pnictazane Oligomers

Research on 2,4,6-trichloro-cyclo-2,4,6-triarsa-1,3,5-triazanes, derived from 2,4-dichloro-1,3-diaryl-cyclo-2,4-diarsa-1,3-diazanes, shows the effect of substituent steric strain on the relative stability of these oligomers. This study contributes to the broader understanding of cyclopnictazane chemistry (Burford et al., 2005).

Polymerization Processes

2,6-Dimethylpyridine plays a crucial role in living cationic polymerization of vinyl monomers. Its structure and properties significantly influence the polymerization process and the nature of the resulting polymers (Higashimura et al., 1989).

Control of Regioselectivity in Chemical Reactions

The addition of 2,4,6-trimethylphenol to 2,4-dichloro-3,6-dimethylpyridine showcases how regioselectivity in chemical reactions can be controlled by selecting appropriate catalysts and solvents. This is essential in the synthesis of specific chemical compounds (Ruggeri et al., 2008).

Structural Characterization

The study of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine offers insights into the crystal structures of these compounds. Understanding their molecular arrangement is crucial for developing new materials and pharmaceuticals (Pugh, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,6-trichloro-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-5(8)4(2)7(10)11-6(3)9/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQGFVYUGULKAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1Cl)Cl)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloro-3,5-dimethylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)

![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)

![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)